5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS No.: 2640977-38-2
Cat. No.: VC11859656
Molecular Formula: C15H15ClN6
Molecular Weight: 314.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640977-38-2 |
|---|---|
| Molecular Formula | C15H15ClN6 |
| Molecular Weight | 314.77 g/mol |
| IUPAC Name | 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H15ClN6/c1-11-2-3-18-15(20-11)22-6-4-21(5-7-22)14-13(16)8-12(9-17)10-19-14/h2-3,8,10H,4-7H2,1H3 |
| Standard InChI Key | HGMAZTQGPHQIJJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves several key steps:
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Formation of the Pyridine Core: This might involve condensation reactions or cyclization processes.
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Introduction of the Piperazine Ring: Often achieved through nucleophilic substitution reactions.
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Attachment of the Pyrimidine Moiety: May involve cross-coupling reactions or direct substitution.
Chemical reactions involving this compound could include:
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Nucleophilic Substitution: Reactions where the piperazine nitrogen acts as a nucleophile.
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Cross-Coupling Reactions: To modify or extend the pyrimidine or pyridine rings.
Biological Activity and Potential Applications
Compounds with similar structures, particularly those containing piperazine and pyrimidine moieties, are known for their diverse biological activities. These include potential anticancer properties, as they can interact with enzymes or receptors involved in cancer progression.
Potential Therapeutic Targets
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Enzyme Inhibitors: Inhibiting enzymes crucial for cancer cell proliferation.
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Receptor Modulators: Interacting with receptors involved in signaling pathways related to cancer.
Research Findings and Future Directions
While specific research findings on 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile are not available, compounds with similar structures have shown promising results in preclinical studies. Future research should focus on:
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In Vitro and In Vivo Studies: To assess efficacy and safety.
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Molecular Docking Studies: To predict binding affinities with potential therapeutic targets.
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